Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668844
InChI: InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

CAS No.:

Cat. No.: VC13668844

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate -

Specification

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name tert-butyl (4S,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
Standard InChI InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16-/m0/s1
Standard InChI Key AQKIUJPTWUBBJK-ZBEGNZNMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)C3=CC=CO3
SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a diazaspiro[4.4]nonane core, where two nitrogen atoms are embedded within a spirocyclic system connecting two fused rings. The tert-butyl carboxylate group at position 2 and the furan-2-yl substituent at position 9 contribute to its stereochemical complexity. The IUPAC name, tert-butyl (5R,9S)-9-(furan-2-yl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reflects its precise stereochemistry .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC16H22N2O4\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight306.36 g/mol
IUPAC Nametert-Butyl (5R,9S)-9-(furan-2-yl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCC2(C1)C(=O)NCC2c1ccco1

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step protocols to construct the spirocyclic backbone and introduce functional groups. A representative route includes:

  • Cyclization: Base-mediated cyclization of a precursor amine with tert-butyl chloroformate under anhydrous conditions .

  • Furan Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan moiety .

  • Oxidation: Selective oxidation of a secondary alcohol to the ketone at position 6 using Jones reagent.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
CyclizationDIPEA, DCM, 0°C → RT65–70%
Furan AttachmentPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–55%
OxidationCrO₃, H₂SO₄, Acetone, 0°C85–90%

Critical factors influencing yield include solvent polarity (e.g., DMF for coupling reactions) and catalyst loading (e.g., 5 mol% Pd for Suzuki reactions) .

Chemical Reactivity and Functionalization

Reactivity of the Furan Ring

The furan-2-yl group undergoes electrophilic substitution at the α-position, enabling derivatization. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces nitro-furan analogs, which are precursors for amine-functionalized derivatives.

Spirocyclic Core Modifications

The ketone at position 6 participates in nucleophilic additions. Reduction with NaBH4\text{NaBH}_4 yields a secondary alcohol, while condensation with hydrazines forms hydrazone derivatives.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors and protease modulators. Its rigidity enhances binding affinity, as demonstrated in virtual docking studies with EGFR (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

Material Science

The tert-butyl group imparts steric bulk, stabilizing polymers under thermal stress. Blends with polycaprolactone show a 40% increase in tensile strength compared to unmodified polymers .

Comparison with Structural Analogs

Table 3: Benchmarking Against Related Diazaspiro Compounds

CompoundSpiro Ring SizeBioactivity (IC50\text{IC}_{50})Thermal Stability (°C)
Diazaspiro[4.5]decane derivative4.5COX-2: 10.1 µM210
Diazaspiro[4.4]nonane (this compound)4.4COX-2: 12.3 µM225
Diazaspiro[3.4]octane analog3.4HDAC: 5.8 µM195

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